Vasicinolone
Overview
Description
Vasicinolone is a natural compound primarily found in the plant Adhatoda vasica, commonly known as Malabar nut. This compound is a white crystalline solid with a distinctive aromatic odor. This compound is known for its various pharmacological activities, particularly in the treatment of respiratory ailments such as cough, asthma, and bronchitis .
Mechanism of Action
Vasicinolone, also known as (3S)-3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one, is a natural alkaloid primarily present in the leaves of the plant Adhatoda vasica . This compound has been the subject of extensive research due to its diverse pharmacological actions .
Target of Action
Related compounds such as vasicine and vasicinone have been found to exhibit bronchodilatory activity . This suggests that this compound may also target similar receptors or enzymes involved in bronchodilation.
Mode of Action
It is known that vasicinone, a related compound, shows bronchodilatory activity both in vitro and in vivo
Biochemical Pathways
It is known that vasicine, a related compound, is involved in pathways leading to bronchodilation
Pharmacokinetics
A study on vasicine, a related compound, has shown that it undergoes metabolic processes such as monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . These processes could potentially affect the bioavailability of this compound.
Result of Action
It is known that vasicinone, a related compound, exhibits bronchodilatory activity
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the yield of vasicine, a related compound, depends upon the time of collection of the leaves due to environmental conditions . This suggests that the action, efficacy, and stability of this compound might also be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vasicinolone can be synthesized through the oxidation of vasicinol, another alkaloid found in Adhatoda vasica . The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. These methods include in vitro-based techniques such as direct and indirect regeneration (callus-mediated) and cell suspension culture, which are enhanced with elicitors to boost the accumulation of secondary metabolites like this compound .
Chemical Reactions Analysis
Types of Reactions: Vasicinolone undergoes various chemical reactions, including:
Oxidation: Conversion of vasicinol to this compound.
Reduction: Potential reduction back to vasicinol under specific conditions.
Substitution: Possible substitution reactions involving the quinazoline nucleus.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, chloroform.
Major Products:
Oxidation: this compound.
Reduction: Vasicinol.
Scientific Research Applications
Vasicinolone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other quinazoline derivatives.
Biology: Studied for its role in plant defense mechanisms.
Industry: Utilized in the pharmaceutical industry for developing drugs targeting respiratory ailments.
Comparison with Similar Compounds
Vasicine: Another alkaloid found in Adhatoda vasica, known for its bronchodilatory and uterotonic activities.
Vasicinone: A related compound with similar pharmacological properties, often studied in combination with vasicine.
Vasicinol: The precursor to vasicinolone, also found in Adhatoda vasica.
Uniqueness: this compound is unique due to its specific oxidation state and its distinct pharmacological profile. While vasicine and vasicinone are well-known for their bronchodilatory effects, this compound’s combination of bronchodilatory and anti-inflammatory properties makes it particularly valuable in treating respiratory ailments.
Properties
IUPAC Name |
(3S)-3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-6-1-2-8-7(5-6)11(16)13-4-3-9(15)10(13)12-8/h1-2,5,9,14-15H,3-4H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNHUAILAQZBTQ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233900 | |
Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84847-50-7 | |
Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084847507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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